molecular formula C8H11BrN2O B13199438 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol

Cat. No.: B13199438
M. Wt: 231.09 g/mol
InChI Key: ZFJMIYMAZYZIBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromopyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is unique due to its combination of an amino group, a bromopyridine moiety, and a hydroxyl group. This unique combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research applications.

Biological Activity

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is an organic compound characterized by its unique structural features, including a brominated pyridine ring and an amino alcohol functional group. Its molecular formula is C8_8H10_{10}BrN2_2O, which allows it to engage in various biological interactions, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure consists of:

  • A bromine atom at the 5-position of the pyridine ring.
  • An amino group attached to a propan-1-ol moiety.

These features contribute to its chemical reactivity and biological activity, particularly in enzyme interactions and receptor binding.

This compound exhibits potential biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for therapeutic applications.
  • Receptor Binding : Its structural components allow for effective interaction with various biological receptors, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound shows promise in several biological contexts:

Antimicrobial Activity

Studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound are being investigated for their ability to combat bacterial infections, making them potential candidates for antibiotic development.

Anticancer Properties

Preliminary investigations have indicated that this compound may possess anticancer activities. Its interaction with cancer cell lines suggests that it could inhibit cell proliferation, although further studies are needed to elucidate the specific pathways involved .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
3-(Pyridin-2-yl)propan-1-olLacks bromine; contains only a pyridine ringDifferent reactivity due to absence of halogen
2-(3-Bromopyridin-2-yl)propan-2-olSimilar structure but different functional group positioningAlters chemical properties significantly
3-(6-Bromopyridin-2-YL)propan-1-aminesContains an amine instead of an alcoholMay exhibit different biological activities

This table highlights how variations in halogen positioning and functional groups can lead to distinct chemical behaviors and applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Antimicrobial Studies : Research has shown that derivatives exhibit significant antibacterial activity against various pathogens, suggesting a potential role in developing new antibiotics .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that certain analogs can induce cytotoxic effects on cancer cell lines, indicating their potential use in cancer therapy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the amino and hydroxyl groups facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-amino-1-(5-bromopyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2

InChI Key

ZFJMIYMAZYZIBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(CCN)O

Origin of Product

United States

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